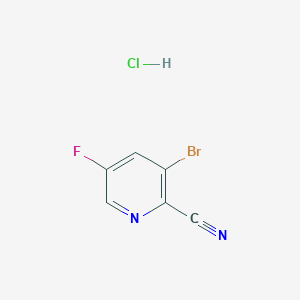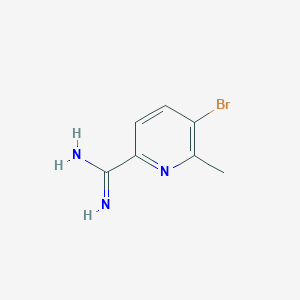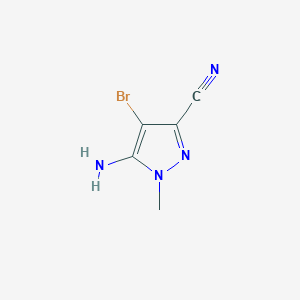
3-Bromo-5-fluoropicolinonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-fluoropicolinonitrile hydrochloride is a chemical compound with the molecular formula C6H2BrFN2 and a molecular weight of 201.00 g/mol. It is a derivative of picolinonitrile, featuring bromine and fluorine atoms at the 3rd and 5th positions, respectively. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoropicolinonitrile hydrochloride typically involves halogenation reactions. One common method is the bromination of 5-fluoropicolinonitrile using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-5-fluoropicolinonitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like ammonia (NH3) or amines in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted picolinonitriles.
Applications De Recherche Scientifique
3-Bromo-5-fluoropicolinonitrile hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological processes and the development of new drugs.
Medicine: It is utilized in the design and synthesis of pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Bromo-5-fluoropicolinonitrile hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors. The compound interacts with these targets, leading to changes in biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
3-Chloro-5-fluoropicolinonitrile
3-Bromo-4-fluoropicolinonitrile
3-Chloro-4-fluoropicolinonitrile
3-Bromo-5-chloropicolinonitrile
Propriétés
Formule moléculaire |
C6H3BrClFN2 |
|---|---|
Poids moléculaire |
237.46 g/mol |
Nom IUPAC |
3-bromo-5-fluoropyridine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C6H2BrFN2.ClH/c7-5-1-4(8)3-10-6(5)2-9;/h1,3H;1H |
Clé InChI |
KQEZPRCQEDMCLW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Br)C#N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[2-[1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15330082.png)


![Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate](/img/structure/B15330103.png)


![2,2',5,5'-Tetrafluoro-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B15330123.png)




